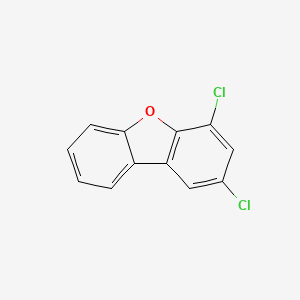

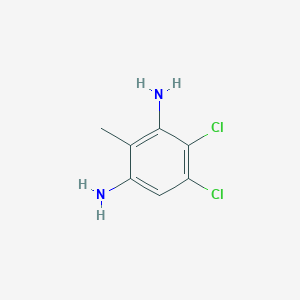

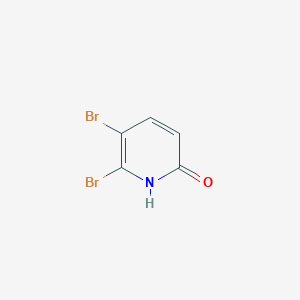

![molecular formula C8H10N2 B3025419 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine CAS No. 1314975-12-6](/img/structure/B3025419.png)

6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine

Vue d'ensemble

Description

6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine is a chemical compound with the molecular formula C8H10N2 . It is also known as 5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride .

Synthesis Analysis

The synthesis of similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues. This process uses Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Molecular Structure Analysis

The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis . In the solid state, the molecules of compounds form centrosymmetric dimers due to intermolecular hydrogen bonds N–H···O .Chemical Reactions Analysis

Direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Applications De Recherche Scientifique

Pharmaceutical Research : 6,7-Dihydro-5H-cyclopenta[b] pyridine is extensively used in pharmaceutical research. It serves as a side-chain in the production of the fourth-generation antibiotic Cefpirome. Its synthesis methods include the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route being particularly efficient, achieving yields up to 87.4% (Fu Chun, 2007).

Chemical Synthesis Techniques : Innovative chemical synthesis techniques have been developed involving 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine. For instance, a study outlines the synthesis of representative 6,7-dihydro-5H-cyclopenta[b]pyridin-4-amines using an intramolecular inverse electron demand hetero–Diels–Alder/retro–Diels–Alder sequence (Morgan Donnard et al., 2017).

Biological Activities : The compound exhibits various biological activities, such as antiulcer and anticancer activities. Different synthesis styles like thermal rearrangement, catalytic dehydration, Friedlander condensation reaction, and Grignard reaction have been explored for its synthesis (Chen Li-gong, 2004).

Advanced Material Research : Research has been conducted on synthesizing 7-Substituted 6,7-Dihydro-5H-pyrrolo(3,4-b)pyridin-5-ones, which have potential applications in advanced material research (T. Goto et al., 1991).

Green Chemistry Applications : The compound has been synthesized using green chemistry principles. For example, direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using a manganese-catalyzed oxidation, emphasizing chemoselectivity and high yield (Lanhui Ren et al., 2015).

Innovative Synthesis Approaches : A novel multicomponent synthesis approach for 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been developed, highlighting the versatility of this compound in chemical synthesis (I. V. Dyachenko et al., 2020).

Anticancer Agent Research : The compound has been used in the synthesis of novel structures with potential as anticancer agents. For example, research on high-pressure assisted synthesis of novel derivatives showed promising results against cancer cells (H. Behbehani et al., 2020).

Mécanisme D'action

Target of Action

They are structural fragments of alkaloids and have been identified as having hypoglycemic activity, acting as antagonists of calcium channels, serving as fluorescent probes, and inhibiting protein kinase FGFR1 .

Mode of Action

It’s known that the compound undergoes a profound structural transformation during its synthesis . This involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The resulting alkenes are involved in the Stork alkylation with enamine .

Biochemical Pathways

The compound’s synthesis involves a series of reactions, including knoevenagel condensation and stork alkylation , which may suggest its potential involvement in related biochemical pathways.

Result of Action

Cyclopenta[b]pyridine derivatives, including this compound, have been found to exhibit a wide spectrum of biological activity .

Action Environment

The compound’s synthesis involves reactions carried out under specific conditions, such as temperature and atmospheric conditions , which may suggest potential environmental influences on its action.

Propriétés

IUPAC Name |

6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-3-6-1-2-10-5-7(6)4-8/h1-2,5,8H,3-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVKOWFKLZEZKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CN=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,3'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B3025339.png)

![[2-(1,4-Diazepan-1-yl)ethyl]dimethylamine](/img/structure/B3025342.png)

![[1,4]Diazepan-1-yl-acetic acid ethyl ester](/img/structure/B3025344.png)

![Acenaphtho[1,2-b]benzo[f]quinoxaline](/img/structure/B3025346.png)

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3025350.png)